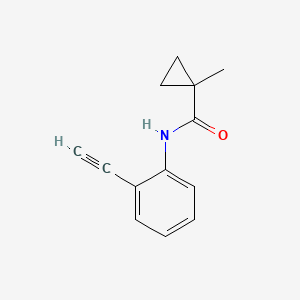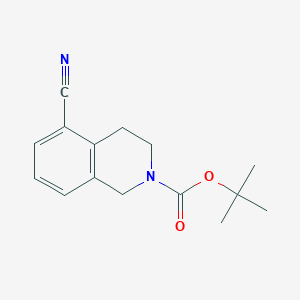![molecular formula C17H17NO4 B13505077 Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate CAS No. 178888-27-2](/img/structure/B13505077.png)
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis as a protecting group for amines and alcohols due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(4-methoxyphenyl)-2-oxoethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of benzyl [2-(4-methoxyphenyl)-2-hydroxyethyl]carbamate.
Substitution: Formation of various substituted benzyl carbamates.
Applications De Recherche Scientifique
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at specific functional groups.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable and easily removable protective groups.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate involves the formation of a stable carbamate linkage that protects functional groups from reacting under certain conditions. The benzyl group can be removed through hydrogenolysis, while the carbamate group can be cleaved under acidic or basic conditions. This selective protection and deprotection mechanism allows for precise control over chemical reactions in multi-step synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl carbamate
- 4-Methoxybenzyl carbamate
- Phenyl carbamate
Comparison
Benzyl [2-(4-methoxyphenyl)-2-oxoethyl]carbamate is unique due to the presence of both a benzyl group and a methoxyphenyl group, which provide additional stability and versatility in synthetic applications. Compared to similar compounds, it offers a balance between stability and ease of removal, making it a preferred choice in many organic synthesis protocols.
Propriétés
Numéro CAS |
178888-27-2 |
|---|---|
Formule moléculaire |
C17H17NO4 |
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
benzyl N-[2-(4-methoxyphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H17NO4/c1-21-15-9-7-14(8-10-15)16(19)11-18-17(20)22-12-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20) |
Clé InChI |
ROIOHSFDBXCVGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,8-Diazaspiro[5.5]undecane](/img/structure/B13504995.png)
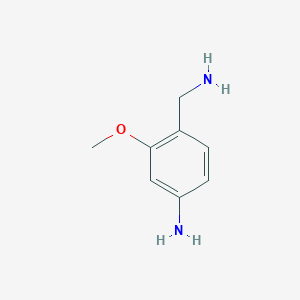
![2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13505002.png)

![7-Amino-3-oxabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13505004.png)

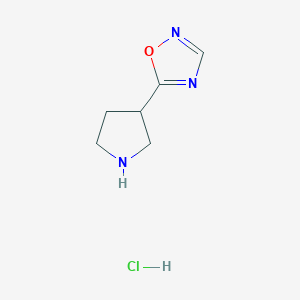
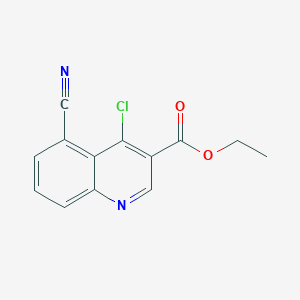
![3-Acetamido-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13505033.png)


